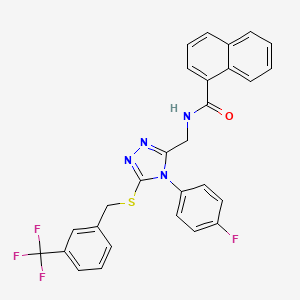
N-((4-(4-fluorophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-(4-fluorophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is a useful research compound. Its molecular formula is C28H20F4N4OS and its molecular weight is 536.55. The purity is usually 95%.
BenchChem offers high-quality N-((4-(4-fluorophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(4-fluorophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Optical Properties and Emission Enhancement
Research has demonstrated the ability to tune the optical properties and enhance solid-state emission of poly(thiophene)s through molecular control, including postfunctionalization techniques. Such methods have shown significant influence on the photophysical properties of these materials, indicating potential applications in the development of advanced optical materials and devices (Li, Vamvounis, & Holdcroft, 2002).
Fluorescence Property Enhancement
Novel 1,8-naphthalimide derivatives containing a thiophene ring have been synthesized, displaying enhanced fluorescence properties. This advancement suggests these compounds could be used in the design of new fluorescent materials for applications in sensing, imaging, and electronic devices (Zhengneng et al., 2013).
Antimicrobial Applications
Studies on the synthesis and antibacterial activities of compounds structurally related to the one you're interested in have highlighted their potential as novel antimicrobial agents. For example, various thiourea derivatives have been shown to exhibit significant antibacterial and antifungal activities, suggesting the possibility of developing new treatments based on these chemical frameworks (Limban, Marutescu, & Chifiriuc, 2011).
Antioxidant and Anticancer Activity
Derivatives of triazolo-thiadiazoles, structurally similar to the compound , have been explored for their antioxidant and anticancer activities. These compounds have shown promising results in inhibiting the growth of cancer cells and exhibiting potent antioxidant properties, underscoring their potential in therapeutic applications (Sunil et al., 2010).
Neurological Disease Research
The development of compounds that can bind to neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease represents a significant application in neurological research. Compounds like [18F]FDDNP offer non-invasive techniques for monitoring the progression of Alzheimer's, facilitating diagnostic assessments and monitoring response to treatments (Shoghi-Jadid et al., 2002).
Propriétés
IUPAC Name |
N-[[4-(4-fluorophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20F4N4OS/c29-21-11-13-22(14-12-21)36-25(16-33-26(37)24-10-4-7-19-6-1-2-9-23(19)24)34-35-27(36)38-17-18-5-3-8-20(15-18)28(30,31)32/h1-15H,16-17H2,(H,33,37) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXWIQYCOKAHRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=NN=C(N3C4=CC=C(C=C4)F)SCC5=CC(=CC=C5)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20F4N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



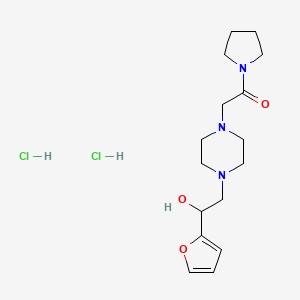


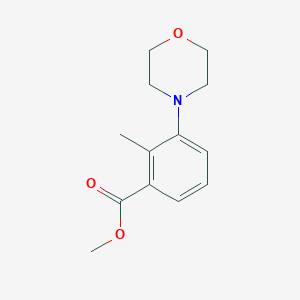


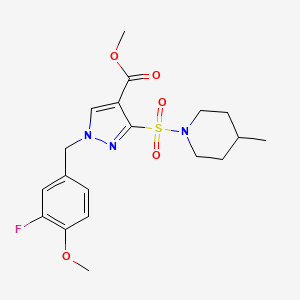
![3-[(3-Fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2374782.png)
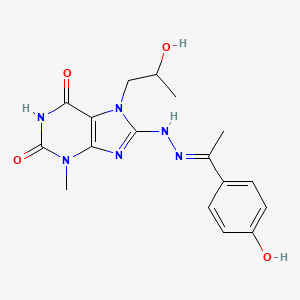
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide hydrochloride](/img/structure/B2374787.png)
![1-Butyl-4-[1-(cyclohexylmethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2374788.png)
![N-[1-[4-(Trifluoromethyl)phenyl]azetidin-3-yl]but-2-ynamide](/img/structure/B2374789.png)